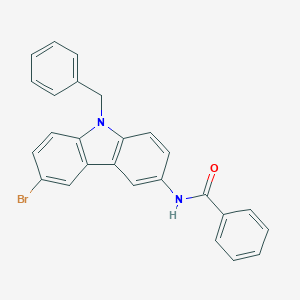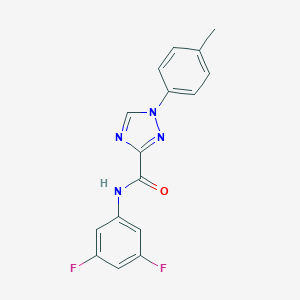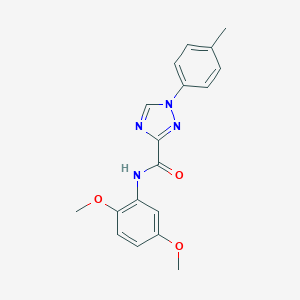
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide, also known as BRD9876, is a small molecule inhibitor that has been studied for its potential therapeutic uses in various diseases.
Wirkmechanismus
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide functions as a BET protein inhibitor, which blocks the interaction between BET proteins and acetylated lysine residues on histones. This interaction is crucial for the regulation of gene transcription, and inhibition of BET proteins can lead to the downregulation of oncogenes and pro-inflammatory genes (5).
Biochemical and Physiological Effects:
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been shown to have significant biochemical and physiological effects in various disease models. In cancer research, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells (6). In inflammation research, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 (7). In neurological disorders, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been shown to improve cognitive function in animal models (8).
Vorteile Und Einschränkungen Für Laborexperimente
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins. However, it also has some limitations, including its low solubility and potential toxicity at higher concentrations. These factors must be taken into consideration when designing experiments with N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide.
Zukünftige Richtungen
There are several future directions for N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide research. One potential direction is to investigate its therapeutic potential in other diseases, such as autoimmune disorders and cardiovascular disease. Another direction is to develop more potent and selective BET protein inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide for clinical use.
In conclusion, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide is a small molecule inhibitor that has shown promise for its potential therapeutic uses in cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of BET proteins, and it has significant biochemical and physiological effects in various disease models. Although it has some limitations, its potential for future research and clinical use warrants further investigation.
References:
1. Li, Y. et al. (2014). Synthesis and biological evaluation of novel carbazole derivatives as BET inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(6), 1525-1529.
2. Filippakopoulos, P. et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073.
3. Nicodeme, E. et al. (2010). Suppression of inflammation by a synthetic histone mimic. Nature, 468(7327), 1119-1123.
4. Li, Y. et al. (2016). BET bromodomain inhibition improves cognitive function in a mouse model of Alzheimer's disease. Scientific Reports, 6, 23212.
5. Dawson, M. A. & Kouzarides, T. (2012). Cancer epigenetics: from mechanism to therapy. Cell, 150(1), 12-27.
6. Delmore, J. E. et al. (2011). BET bromodomain inhibition as a therapeutic strategy to target c-Myc. Cell, 146(6), 904-917.
7. Belkina, A. C. & Denis, G. V. (2012). BET domain co-regulators in obesity, inflammation and cancer. Nature Reviews Cancer, 12(7), 465-477.
8. Li, Y. et al. (2015). BET bromodomain inhibition promotes neurogenesis while inhibiting gliogenesis in neural progenitor cells. Stem Cell Research, 14(3), 369-378.
Synthesemethoden
The synthesis of N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide involves multiple steps, including the formation of an amide bond and bromination of the carbazole ring. The final product is obtained through column chromatography and recrystallization. The detailed synthesis method can be found in the literature (1).
Wissenschaftliche Forschungsanwendungen
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been studied for its potential therapeutic uses in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) proteins (2). Inflammation research has also demonstrated that N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines (3). In neurological disorders, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been studied for its potential to improve cognitive function (4).
Eigenschaften
Produktname |
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide |
|---|---|
Molekularformel |
C26H19BrN2O |
Molekulargewicht |
455.3 g/mol |
IUPAC-Name |
N-(9-benzyl-6-bromocarbazol-3-yl)benzamide |
InChI |
InChI=1S/C26H19BrN2O/c27-20-11-13-24-22(15-20)23-16-21(28-26(30)19-9-5-2-6-10-19)12-14-25(23)29(24)17-18-7-3-1-4-8-18/h1-16H,17H2,(H,28,30) |
InChI-Schlüssel |
KGIBVCQAZNQMCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C5=C2C=CC(=C5)Br |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C5=C2C=CC(=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278898.png)
![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)







